
4-Benzoyl-3-nitropyridine molecular structure

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

Get Quote

Technical Guide: 4-Benzoyl-3-nitropyridine
Molecular Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary
4-Benzoyl-3-nitropyridine (IUPAC: (3-nitropyridin-4-yl)(phenyl)methanone) is a highly

functionalized pyridine derivative characterized by an electron-deficient core.[1] It serves as a

"linchpin" intermediate in medicinal chemistry, primarily utilized to access 3-amino-4-

benzoylpyridine via nitro-group reduction.[1] This amino-ketone motif is the requisite precursor

for the Friedländer-type synthesis of 1,6-naphthyridines, pyrido[3,4-b]indoles, and

diazanaphthalene derivatives—scaffolds frequently observed in kinase inhibitors, anthelmintics,

and microtubule-targeting agents.
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Property Data Note

Formula C₁₂H₈N₂O₃

MW 228.21 g/mol

Appearance Yellow crystalline solid Nitro/conjugation induced color

Electronic State
Highly

-deficient

Pyridine N + Nitro group

deplete ring density

Reactivity

Electrophilic at C-2/C-6;

Reducible (

)

Prone to nucleophilic aromatic

substitution (

)

Structural & Conformational Analysis
The reactivity of 4-benzoyl-3-nitropyridine is dictated by the ortho-effect between the nitro

group at C-3 and the benzoyl moiety at C-4.[1]

Steric & Electronic Environment[1]
Torsional Strain: The steric repulsion between the nitro group's oxygen atoms and the

carbonyl/phenyl group prevents the molecule from achieving planarity. The phenyl ring and

the pyridine ring are twisted relative to the carbonyl linker to minimize

strain.

Electronic Deactivation: The pyridine ring is deactivated by both the endocyclic nitrogen and

the electron-withdrawing nitro group (

).[1] This makes the ring highly susceptible to nucleophilic attack (e.g., by hydride or
alkoxides) but resistant to electrophilic substitution.

Carbonyl Reactivity: The carbonyl carbon is exceptionally electrophilic due to the electron-

withdrawing nature of the adjacent 3-nitropyridine ring.

Graphviz: Structural Logic & Reactivity Flow
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The following diagram illustrates the electronic pressure points and the steric "twist" driving its

reactivity.
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Figure 1: Structural logic map highlighting the interplay between the electron-withdrawing nitro

group and the steric bulk of the benzoyl moiety.[1]

Synthetic Pathways
Synthesis of 4-benzoyl-3-nitropyridine is non-trivial due to the incompatibility of the nitro

group with organolithium reagents.[1] Two robust pathways are recommended: the Oxidative

Route (from benzyl precursors) and the Acylation Route (via acid chlorides).[1]

Protocol A: The Oxidative Route (Recommended for Lab
Scale)
This route avoids harsh Lewis acids and uses 4-benzyl-3-nitropyridine as the stable precursor.

[1]

Precursor Synthesis:

Nitration: Nitration of 4-benzylpyridine (or its N-oxide) yields 4-benzyl-3-nitropyridine.[1]

Oxidation: Benzylic oxidation converts the methylene group to a ketone.[1]

Step-by-Step Methodology:
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Reagents: 4-Benzyl-3-nitropyridine (1.0 eq),

(3.0 eq) or

(Jones Reagent), Acetone/Water (1:1).[1]

Reaction: Dissolve substrate in solvent. Add oxidant portion-wise at 0°C to control exotherm.

[1]

Reflux: Heat to 60°C for 4 hours. Monitor by TLC (disappearance of benzylic

).[1]

Workup: Filter manganese dioxide precipitate through Celite. Extract filtrate with

Dichloromethane (DCM).[1]

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: The Friedel-Crafts Acylation (Scalable)
Direct acylation of benzene using 3-nitroisonicotinoyl chloride.[1]

Step-by-Step Methodology:

Activation: Convert 3-nitroisonicotinic acid to the acid chloride using Thionyl Chloride (

) at reflux (2 hrs). Remove excess

under vacuum.[1]

Acylation: Suspend the crude acid chloride in dry Benzene (acts as solvent and reagent).[1]

Catalysis: Add Aluminum Chloride (

, 1.2 eq) portion-wise at 5°C.

Completion: Reflux for 3 hours. The pyridine ring is deactivated, but the highly reactive acid

chloride permits attack on the benzene solvent.

Quench: Pour onto crushed ice/HCl. Extract with Ethyl Acetate.[1][2]
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Quantitative Comparison of Routes
Metric Oxidative Route (Path A)

Acylation Route (Path B)
[1]

Starting Material 4-Benzylpyridine 3-Nitroisonicotinic acid

Step Count 2 (Nitration + Oxidation) 2 (Chlorination + FC)

Yield 65-75% 50-60%

Safety Profile Moderate (Oxidants) Low (Thionyl Chloride/AlCl₃)

Scalability High Medium (Waste generation)

Applications in Drug Development
The primary utility of 4-benzoyl-3-nitropyridine lies in its reduction to 3-amino-4-

benzoylpyridine.[1] This intermediate undergoes "molecular origami" to form fused tricyclic

systems.[1]

The Friedländer Condensation Pathway
Reduction of the nitro group yields an amine positioned ortho to the benzoyl ketone. This sets

the stage for condensation with ketones, aldehydes, or urea to form 1,6-naphthyridines or

pyrido[3,4-d]pyrimidines.

Mechanism:

Reduction:

or

reduces

to

.[1]

Condensation: The amine attacks a second carbonyl reagent (e.g., cyclohexanone).[1]
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Cyclization: The internal benzoyl ketone undergoes aldol-type condensation to close the ring.

[1]

Graphviz: Synthetic Utility Workflow
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Figure 2: The "Hub and Spoke" utility of the scaffold, linking the nitro-ketone precursor to three

distinct classes of bioactive heterocycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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